molecular formula C8H10BrNO3S B1667864 Brobactam CAS No. 26631-90-3

Brobactam

Cat. No. B1667864
CAS RN: 26631-90-3
M. Wt: 280.14 g/mol
InChI Key: DAVPSCAAXXVSFU-ALEPSDHESA-N
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Description

Brobactam is a molecule that contains a total of 24 atoms. There are 10 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom. The chemical formula of Brobactam can therefore be written as: C8H10BrNO3S .


Synthesis Analysis

Brobactam is a β-lactamase inhibitor that has been used in trials investigating the treatment of bacterial infections . It has been shown to be effective in inhibiting staphylococcal penicillinase and most broad-spectrum β-lactamases found in the Enterobacteriaceae .


Molecular Structure Analysis

The Brobactam molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), 1 sulfide(s) and 1 Beta-Lactam(s) .


Chemical Reactions Analysis

Brobactam is a β-lactamase inhibitor that protects against enzymatic hydrolysis of the antibiotic compound and restores the activity of the β-lactam in resistant bacteria . It has been shown to be effective in inhibiting staphylococcal penicillinase and most broad-spectrum β-lactamases found in the Enterobacteriaceae .


Physical And Chemical Properties Analysis

Brobactam can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Safety And Hazards

When handling Brobactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The field of antibiotic resistance breakers (ARBs), which includes β-lactam inhibitors like Brobactam, is a promising avenue of research. The broader field of ARB research can yield a greater diversity of more effective therapeutic agents than have been previously achieved .

properties

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPSCAAXXVSFU-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181175
Record name Brobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brobactam

CAS RN

26631-90-3
Record name (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26631-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brobactam [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brobactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BROBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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